An In-Depth Technical Guide to 2'-iso-Propyl-2,2,2-trifluoroacetophenone
An In-Depth Technical Guide to 2'-iso-Propyl-2,2,2-trifluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2'-iso-Propyl-2,2,2-trifluoroacetophenone, a fluorinated aromatic ketone of increasing interest in medicinal chemistry and materials science. This document delves into its chemical identifiers, plausible synthetic routes, predicted spectroscopic characteristics, and potential applications, with a focus on providing practical insights for laboratory and research settings.
Core Identifiers and Physicochemical Properties
2'-iso-Propyl-2,2,2-trifluoroacetophenone, also known as 2,2,2-trifluoro-1-(2-isopropylphenyl)ethanone, is a specialty chemical with the following key identifiers:
| Identifier | Value | Source |
| CAS Number | 845823-14-5 | [1] |
| Molecular Formula | C₁₁H₁₁F₃O | [1] |
| Molecular Weight | 216.20 g/mol | [1] |
| IUPAC Name | 2,2,2-trifluoro-1-(2-isopropylphenyl)ethanone | |
| Synonyms | 2-(Trifluoroacetyl)cumene |
Due to the limited availability of experimental data for this specific compound, some physicochemical properties are predicted based on its structure and data from analogous compounds.
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic method for the synthesis of aromatic ketones.[2] In this proposed route, cumene (isopropylbenzene) would be acylated using a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Reaction:
Cumene + Trifluoroacetic Anhydride/Trifluoroacetyl Chloride --(Lewis Acid)--> 2'-iso-Propyl-2,2,2-trifluoroacetophenone + Byproducts
Causality of Experimental Choices:
-
Choice of Acylating Agent: Trifluoroacetic anhydride is often preferred over trifluoroacetyl chloride due to its higher reactivity and the fact that the trifluoroacetic acid byproduct is less corrosive than HCl gas.[3]
-
Lewis Acid Catalyst: Aluminum chloride is a strong and commonly used Lewis acid for Friedel-Crafts reactions, effectively activating the acylating agent.[2]
-
Solvent: A non-polar, aprotic solvent such as dichloromethane (DCM) or carbon disulfide (CS₂) is typically used to dissolve the reactants without interfering with the reaction.
-
Temperature Control: The reaction is often performed at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and minimize side reactions.
Experimental Protocol (Predictive):
-
To a stirred solution of aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, slowly add trifluoroacetic anhydride (1.0 equivalent).
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.
-
Slowly add a solution of cumene (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by pouring it over crushed ice and dilute with water.
-
Separate the organic layer, wash with a saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Caption: Friedel-Crafts Acylation Workflow
Proposed Synthetic Pathway 2: Grignard Reaction
An alternative and often highly effective method involves the use of a Grignard reagent.[4] In this approach, 2-isopropylphenylmagnesium bromide (the Grignard reagent) is prepared from 2-bromocumene and magnesium metal. This nucleophilic organometallic species is then reacted with a trifluoroacetylating agent like ethyl trifluoroacetate.
Reaction:
-
2-Bromocumene + Mg --(anhydrous ether)--> 2-isopropylphenylmagnesium bromide
-
2-isopropylphenylmagnesium bromide + Ethyl trifluoroacetate --> Intermediate --(acidic workup)--> 2'-iso-Propyl-2,2,2-trifluoroacetophenone
Causality of Experimental Choices:
-
Grignard Reagent Formation: The formation of the Grignard reagent requires strictly anhydrous conditions, as any trace of water will protonate and destroy the reagent. Anhydrous diethyl ether or tetrahydrofuran (THF) are common solvents.[5]
-
Trifluoroacetylating Agent: Ethyl trifluoroacetate is a suitable electrophile for the Grignard reagent. The ethoxide group serves as a leaving group in the initial addition-elimination step.
-
Reaction Stoichiometry: It is crucial to use at least one equivalent of the Grignard reagent.
-
Acidic Workup: An acidic workup is necessary to protonate the intermediate alkoxide and to dissolve the magnesium salts, facilitating product isolation.
Experimental Protocol (Predictive):
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.1 equivalents).
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a solution of 2-bromocumene (1.0 equivalent) in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated when the solution becomes cloudy and starts to reflux.
-
Once the Grignard reagent formation is complete, cool the reaction mixture to 0 °C.
-
Slowly add a solution of ethyl trifluoroacetate (1.0 equivalent) in anhydrous diethyl ether to the Grignard reagent.
-
After the addition, allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by vacuum distillation or column chromatography.
Caption: Grignard Reaction Workflow
Spectroscopic Analysis (Predictive)
As experimental spectra for 2'-iso-Propyl-2,2,2-trifluoroacetophenone are not widely published, the following predictions are based on the analysis of structurally similar compounds, such as 2,2,2-trifluoroacetophenone and its substituted derivatives.
¹H NMR Spectroscopy
-
Aromatic Protons (4H): A complex multiplet is expected in the range of δ 7.2-7.8 ppm. The ortho-isopropyl group will influence the chemical shifts and coupling patterns of the aromatic protons.
-
Isopropyl Methine Proton (1H): A septet is predicted around δ 3.0-3.5 ppm due to coupling with the six methyl protons.
-
Isopropyl Methyl Protons (6H): A doublet is expected around δ 1.2-1.4 ppm due to coupling with the methine proton.
¹³C NMR Spectroscopy
-
Carbonyl Carbon (C=O): A quartet is expected around δ 180-185 ppm due to coupling with the three fluorine atoms of the trifluoromethyl group.
-
Trifluoromethyl Carbon (-CF₃): A quartet is predicted around δ 115-120 ppm with a large one-bond C-F coupling constant.
-
Aromatic Carbons: Signals for the six aromatic carbons are expected in the range of δ 125-145 ppm. The carbon attached to the isopropyl group will be significantly shielded.
-
Isopropyl Methine Carbon: A signal is expected around δ 30-35 ppm.
-
Isopropyl Methyl Carbons: A signal is anticipated around δ 23-25 ppm.
Infrared (IR) Spectroscopy
-
C=O Stretch: A strong, sharp absorption band is expected in the region of 1700-1720 cm⁻¹, characteristic of an aromatic ketone.
-
C-F Stretch: Strong absorption bands are predicted in the range of 1100-1300 cm⁻¹ due to the C-F stretching vibrations of the trifluoromethyl group.
-
Aromatic C-H Stretch: Peaks are expected just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Absorptions are anticipated just below 3000 cm⁻¹ for the isopropyl group.
-
Aromatic C=C Stretch: Medium intensity bands will likely appear in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 216.
-
Major Fragmentation Pathways:
-
Loss of the trifluoromethyl radical (•CF₃) to give a fragment at m/z 147 ([M-69]⁺).
-
Formation of the 2-isopropylbenzoyl cation at m/z 147.
-
Formation of the trifluoromethyl cation ([CF₃]⁺) at m/z 69.
-
Loss of the isopropyl group to give a fragment at m/z 173 ([M-43]⁺).
-
Applications in Drug Discovery and Materials Science
The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.
Potential Applications:
-
Building Block in Medicinal Chemistry: 2'-iso-Propyl-2,2,2-trifluoroacetophenone can serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The trifluoromethylketone moiety is a versatile handle for various chemical transformations.
-
Precursor for Biologically Active Compounds: The ketone functionality can be reduced to a secondary alcohol, which can be a key stereocenter in chiral drug molecules.
-
Development of Agrochemicals: Fluorinated compounds often exhibit enhanced pesticidal and herbicidal activities.
-
Materials Science: The unique electronic properties imparted by the trifluoromethyl group make this compound a potential building block for the synthesis of novel polymers and functional materials.
Safety, Handling, and Disposal
While a specific safety data sheet (SDS) for 2'-iso-Propyl-2,2,2-trifluoroacetophenone is not widely available, information from suppliers of similar compounds indicates that it should be handled with care.[1]
-
Hazards: Expected to cause skin, eye, and respiratory irritation.[1] Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including safety goggles, gloves (e.g., nitrile), and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
2'-iso-Propyl-2,2,2-trifluoroacetophenone is a valuable fluorinated building block with significant potential in various fields of chemical research and development. While detailed experimental data for this specific compound is limited, this guide provides a solid foundation for its synthesis, characterization, and safe handling based on established chemical principles and data from analogous structures. As research into fluorinated molecules continues to expand, the utility of this and related compounds is expected to grow.
References
-
AOBChem. 2,2,2-Trifluoro-1-(2-isopropylphenyl)ethanone. Available from: [Link]
- Google Patents. A kind of friedel-crafts acylation of trifluoroacetic acid catalysis.
-
Beyond Benign. Friedel-Crafts Alkylation. Available from: [Link]
-
NIST. Ethanone, 2,2,2-trifluoro-1-phenyl-. Available from: [Link]
- Google Patents. Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
-
Truman State University. The Grignard Reaction: Triphenylmethanol from Bromobenzene and Methyl Benzoate. Available from: [Link]
- Google Patents. Method for synthesizing 3-chloro-5-trifluoromethyl trifluoro acetophenone.
-
Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). Available from: [Link]
- Google Patents. Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone.
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]
-
University of Missouri-St. Louis. Experiment 1: Friedel-Crafts Acylation. Available from: [Link]
-
ResearchGate. The Grignard Reaction. Available from: [Link]
-
Wikipedia. Friedel–Crafts reaction. Available from: [Link]
Sources
- 1. 2,2,2-Trifluoroacetophenone(434-45-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis - Google Patents [patents.google.com]
- 4. synarchive.com [synarchive.com]
- 5. researchgate.net [researchgate.net]
